8-bromo-7-dodecyl-3-methyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
8-bromo-7-dodecyl-3-methyl-1H-purine-2,6(3H,7H)-dione: is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly in the structure of DNA and RNA. This specific compound is characterized by the presence of a bromine atom at the 8th position, a dodecyl chain at the 7th position, and a methyl group at the 3rd position of the purine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-7-dodecyl-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:
Alkylation: The dodecyl chain can be introduced via alkylation reactions using dodecyl halides (e.g., dodecyl bromide) in the presence of a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Methylation: The methyl group at the 3rd position can be introduced using methylating agents like methyl iodide (CH3I) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dodecyl chain, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the dodecyl chain.
Reduction: De-brominated or hydrogenated products.
Substitution: Compounds with new functional groups replacing the bromine atom.
Scientific Research Applications
8-bromo-7-dodecyl-3-methyl-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-bromo-7-dodecyl-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. The bromine atom and the dodecyl chain can influence the compound’s binding affinity to proteins and enzymes. The purine ring structure allows it to mimic natural nucleotides, potentially interfering with DNA and RNA synthesis.
Comparison with Similar Compounds
Similar Compounds
8-bromo-7-dodecyl-1H-purine-2,6(3H,7H)-dione: Lacks the methyl group at the 3rd position.
7-dodecyl-3-methyl-1H-purine-2,6(3H,7H)-dione: Lacks the bromine atom at the 8th position.
8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione: Lacks the dodecyl chain at the 7th position.
Uniqueness
The presence of all three substituents (bromine, dodecyl chain, and methyl group) in 8-bromo-7-dodecyl-3-methyl-1H-purine-2,6(3H,7H)-dione makes it unique
Properties
IUPAC Name |
8-bromo-7-dodecyl-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29BrN4O2/c1-3-4-5-6-7-8-9-10-11-12-13-23-14-15(20-17(23)19)22(2)18(25)21-16(14)24/h3-13H2,1-2H3,(H,21,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBBOFDOAJDYSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN1C2=C(N=C1Br)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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